6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H6F2N2O2 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
InChI Key |
LCWISMLAGSYMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Pyrimidine Ring Formation
Pyrimidine derivatives are often synthesized by condensation of appropriate β-dicarbonyl compounds with amidines or related nitrogen sources. For 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid, a typical approach involves:
Formation of Pyrimidine Core and Substitution
- The 3-(3,4-difluorophenyl)-2-propenoic acid intermediate can be converted to acid chlorides using reagents like thionyl chloride.
- Subsequent reaction with amidines or urea derivatives leads to cyclization and formation of the pyrimidine ring bearing the 3,4-difluorophenyl substituent at position 6.
- Esterification steps may be employed to protect the carboxylic acid group temporarily, facilitating further functionalization.
Functional Group Transformations to Carboxylic Acid
- The ester intermediates are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid at the 4-position on the pyrimidine ring.
- Hydrolysis typically involves heating with sodium hydroxide or other bases in aqueous methanol or water, followed by acidification to precipitate the carboxylic acid.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Condensation of 3,4-difluorobenzaldehyde with malonic acid | Pyridine, piperidine, reflux | (E)-3-(3,4-difluorophenyl)-2-propenoic acid |
| 2 | Conversion to acid chloride | Thionyl chloride, toluene, pyridine | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride |
| 3 | Cyclization with amidine derivative | Amidines, heating | Pyrimidine ester intermediate |
| 4 | Hydrolysis of ester to carboxylic acid | NaOH, methanol/water, heat; acidification | 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid |
This sequence is consistent with general pyrimidine synthesis strategies and is supported by patent literature and research articles.
Analytical Data and Characterization
Typical characterization methods to confirm the synthesis include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify the aromatic and pyrimidine ring environments and the presence of fluorine substituents.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 236.17 g/mol.
- Melting Point Determination: To assess purity and identity.
- Chromatography (TLC, LCMS): To monitor reaction progress and purity.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C11H6F2N2O2 |
| Molecular Weight | 236.17 g/mol |
| Key Starting Material | 3,4-Difluorobenzaldehyde, malonic acid |
| Key Reagents | Pyridine, piperidine, thionyl chloride, sodium hydroxide |
| Reaction Types | Condensation, esterification, hydrolysis, cyclization |
| Typical Solvents | Methanol, toluene, DMSO, water |
| Temperature Range | Room temperature to reflux (~100 °C) |
| Reaction Time | Several hours to overnight |
Research Discoveries and Patents
Patents (e.g., EP2644590A1, WO2013124280A1) describe synthetic intermediates and methods relevant to 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid, focusing on acid chloride formation, esterification, and cyclization steps.
Research articles detail analogous pyrimidine carboxylic acid syntheses, emphasizing reaction monitoring by LCMS and purification techniques.
The fluorinated phenyl substituent imparts unique properties such as enhanced metabolic stability and bioavailability, motivating ongoing research into optimized synthetic routes and biological evaluation.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid has applications in scientific research in chemistry, biology, medicine, and industry. It is a building block for synthesizing complex heterocyclic compounds and is studied for its potential antiviral and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate, and it is used in developing advanced materials like polymers and coatings. The fluorine atoms in the compound enhance its binding affinity and specificity, making it valuable in drug discovery .
Preparation Methods
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is synthesized through the condensation of starting materials under controlled conditions. A common method involves reacting 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and hydrolysis to yield the target compound. Industrial production methods optimize similar synthetic routes for large-scale production, using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo oxidation, reduction, and substitution. Oxidation can form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide. Reduction reactions can yield amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. Nucleophiles like amines or thiols can substitute the fluorine atoms on the phenyl ring under basic conditions. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Comparison with Similar Compounds
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the difluorophenyl group and the pyrimidine ring, giving it distinct chemical and biological properties.
| Compound | Key Structural Differences |
|---|---|
| 4-Pyrimidinecarboxylic acid | Lacks the difluorophenyl group |
| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | Different biological activities. |
Mechanism of Action
The mechanism by which 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides balanced electronic effects compared to the stronger electron-withdrawing trifluoromethyl group in . This balance may improve both solubility and target binding compared to non-fluorinated analogs.
- Positional Isomerism: The 3,4-difluoro substitution (target compound) vs.
- Methyl and Methoxy Groups : The addition of a methyl group () increases lipophilicity, while methoxy substituents () enhance solubility via hydrogen bonding.
Biological Activity
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
- Molecular Formula : C10H7F2N3O2
- Molecular Weight : 239.18 g/mol
- CAS Number : [Not provided in search results]
The biological activity of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease pathways.
- Antimicrobial Activity : The compound has been studied for its potential to combat drug-resistant microorganisms. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. It has shown effectiveness against various cancer cell lines, including those derived from liver and cervical cancers.
Structure-Activity Relationships (SAR)
Understanding the SAR of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is crucial for optimizing its biological activity:
- Fluorine Substitution : The presence of difluorophenyl moieties enhances the lipophilicity and bioavailability of the compound, which may improve its interaction with biological targets.
- Carboxylic Acid Group : The carboxylic acid functional group is essential for maintaining solubility and facilitating interactions with enzyme active sites.
Biological Activity Data
The following table summarizes key biological activities and findings related to 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid:
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus spp. | 12.5 | Enzyme inhibition |
| Anticancer | HepG2 (liver cancer) | 5.0 | Apoptosis induction |
| Anticancer | HeLa (cervical cancer) | 8.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exhibited significant antimicrobial activity against various strains of bacteria, including resistant strains of Staphylococcus aureus. The compound was effective at lower concentrations compared to standard antibiotics, indicating its potential as a new therapeutic agent in treating infections caused by resistant bacteria .
- Cancer Cell Proliferation Inhibition : In vitro studies on HepG2 and HeLa cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer properties. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the optimized synthetic routes for 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid, and how can purity be maximized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example:
Condensation : React 3,4-difluorophenylboronic acid with a pyrimidine precursor (e.g., 4-chloropyrimidine-6-carboxylic acid) under Suzuki-Miyaura coupling conditions (palladium catalyst, base, inert solvent like DMF/toluene) .
Cyclization : Use acid-mediated cyclization to form the pyrimidine core.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters : Catalyst loading (0.5–2 mol% Pd), temperature (80–120°C), and reaction time (12–24 hr) significantly impact yield (typically 60–75%). Monitor by TLC and HPLC .
Q. Which analytical techniques are most effective for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyrimidine ring and difluorophenyl substitution pattern. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular weight (calc. [M+H]: 279.05) and purity (>98%) .
- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents (e.g., torsion angles between pyrimidine and phenyl groups) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer :
- Assay Optimization :
- Test in orthogonal assays (e.g., biochemical kinase assays vs. cell-based viability assays) to distinguish target-specific effects from off-target toxicity.
- Control for impurities (e.g., residual palladium) via ICP-MS .
- Structural Analysis :
- Use molecular docking to compare binding modes with kinase active sites (e.g., EGFR, VEGFR). Fluorine’s electronegativity may enhance binding but reduce solubility, leading to false negatives in cell assays .
- Data Triangulation :
- Cross-reference with SAR studies of analogs (e.g., trifluoromethyl or chlorophenyl derivatives) to identify critical functional groups .
Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to mitigate degradation in serum (test stability via LC-MS over 24 hr at 37°C) .
- pH Adjustment : Buffer solutions (pH 6.5–7.4) prevent precipitation in biological matrices .
Q. How can computational modeling predict interactions with novel targets (e.g., inflammatory or oncology targets)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Parameterize fluorine atoms using force fields (e.g., AMBER) to model van der Waals and electrostatic interactions.
- Simulate binding to COX-2 or PI3Kγ, focusing on fluorine’s role in H-bonding and π-stacking .
- Free Energy Perturbation (FEP) :
- Calculate relative binding affinities for difluoro vs. non-fluorinated analogs to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
